molecular formula C30H19ClN2O3 B11179642 6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate

Cat. No.: B11179642
M. Wt: 490.9 g/mol
InChI Key: KIVPDOYEWLLPKB-UHFFFAOYSA-N
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Description

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, a benzo[a]phenazin moiety, and a (4-chlorophenoxy)acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate typically involves multiple steps, starting with the formation of the benzo[a]phenazin core. This can be achieved through the condensation of 2-hydroxy-1,4-naphthoquinone with a diamine, followed by further functionalization to introduce the phenyl and (4-chlorophenoxy)acetate groups. The reaction conditions often involve the use of catalysts such as palladium and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenazine core and the (4-chlorophenoxy)acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylbenzo[a]phenazin-5-yl (4-chlorophenoxy)acetate is unique due to the presence of the (4-chlorophenoxy)acetate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H19ClN2O3

Molecular Weight

490.9 g/mol

IUPAC Name

(6-phenylbenzo[a]phenazin-5-yl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C30H19ClN2O3/c31-20-14-16-21(17-15-20)35-18-26(34)36-30-23-11-5-4-10-22(23)28-29(27(30)19-8-2-1-3-9-19)33-25-13-7-6-12-24(25)32-28/h1-17H,18H2

InChI Key

KIVPDOYEWLLPKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)COC6=CC=C(C=C6)Cl

Origin of Product

United States

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